molecular formula C10H8F3IOS B14052156 1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one

1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14052156
M. Wt: 360.14 g/mol
InChI Key: LNJJZIYFGJJJFP-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-1-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H8F3IOS

Molecular Weight

360.14 g/mol

IUPAC Name

1-[4-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3IOS/c1-2-8(15)7-4-3-6(14)5-9(7)16-10(11,12)13/h3-5H,2H2,1H3

InChI Key

LNJJZIYFGJJJFP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)I)SC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

1-(4-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique structural features, including an iodine atom and a trifluoromethylthio group on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

  • Molecular Formula : C11H10F3IOS
  • Molecular Weight : Approximately 360.14 g/mol
  • Structural Features : Contains an iodine atom and a trifluoromethylthio group which can significantly influence its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom enhances its reactivity, potentially allowing it to inhibit enzymes involved in cell proliferation, which suggests anticancer properties.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity by:

  • Inhibiting Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
  • Targeting Specific Pathways : Ongoing investigations are aimed at elucidating the specific pathways affected by this compound, which may include apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest that it may possess broad-spectrum antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Study ReferenceFindings
Demonstrated inhibition of specific enzymes linked to cancer cell proliferation.
Comparative studies revealed that similar compounds exhibited significant antimicrobial activity with MIC values < 1 µg/mL against various bacterial strains.

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